molecular formula C16H17ClFN3O3S B2426583 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034528-98-6

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No. B2426583
CAS RN: 2034528-98-6
M. Wt: 385.84
InChI Key: XXLKOIGOMNSODL-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of piperidine sulfonamides to evaluate their antimicrobial efficacy. For instance, Vinaya et al. (2009) prepared 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, showing significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, suggesting their potential in agricultural applications to combat plant diseases Vinaya et al., 2009.

Antitumor Properties

Sulfonamide derivatives have been explored for their antitumor activities. Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to develop potent antitumor agents with low toxicity. Their findings indicate that certain derivatives exhibited high antitumor activity and low toxicity, showcasing the potential of sulfonamide-based compounds in cancer therapy Huang et al., 2001.

Synthesis and Chemical Studies

Research has also focused on the synthesis of new compounds and their chemical properties. For example, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was described by Zhang et al. (2009), illustrating the compound's relevance in the synthesis of pharmaceutical agents targeting cancer Zhang et al., 2009.

Exploration of Structural Features

The structural characteristics of related compounds have been investigated, revealing insights into their interactions and potential biological activities. For example, studies on the solid-state packing of sulfur-substituted 2-aminopyrimidines have been conducted to understand their N-H—S hydrogen-bonding associations, which are crucial for designing compounds with specific biological activities Lynch et al., 2002.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c17-13-5-3-12(4-6-13)11-25(22,23)21-7-1-2-15(10-21)24-16-19-8-14(18)9-20-16/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKOIGOMNSODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

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